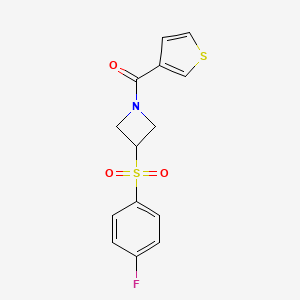

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone

Description

Properties

IUPAC Name |

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3S2/c15-11-1-3-12(4-2-11)21(18,19)13-7-16(8-13)14(17)10-5-6-20-9-10/h1-6,9,13H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTZDWTVQJYXFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone typically involves multiple steps, starting with the preparation of the azetidinone core. This can be achieved through cyclization reactions involving appropriate precursors. The fluorophenyl and thiophenyl groups are then introduced through substitution reactions, often using reagents like fluorobenzene and thiophene derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group can yield thiophene sulfoxide, while reduction of the sulfonyl group can produce a thiophenyl sulfide.

Scientific Research Applications

The compound (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone is a complex organic molecule that has garnered interest in various scientific research applications, particularly in medicinal chemistry and material science. This article provides a detailed overview of its applications, supported by data tables and case studies.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C14H14FNO3S

- Molecular Weight : 299.36 g/mol

Structural Characteristics

The compound features an azetidine ring, a thiophene moiety, and a sulfonyl group, which contribute to its biological activities and potential applications in drug design.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have been shown to possess antifungal and antibacterial activities.

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of several thiophene-containing compounds against various bacterial strains. The results demonstrated that some derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating their potential as future antituberculosis agents .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 6d | Mycobacterium smegmatis | 6.25 |

| 9c | Pseudomonas aeruginosa | 12.5 |

Anticancer Research

The compound's structural features suggest potential anticancer activity. Compounds with azetidine and thiophene rings have been investigated for their ability to induce apoptosis in cancer cells.

Case Study: Cytotoxicity Assessment

In vitro studies have shown that related compounds can significantly inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, a derivative similar to this compound exhibited an IC50 value of 5.36 µg/mL against MCF-7 cells, suggesting strong cytotoxic effects .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Similar Compound A | MCF-7 | 5.36 |

| Similar Compound B | HepG2 | 10.10 |

Material Science Applications

Beyond biological applications, the compound's unique properties make it suitable for use in material science, particularly in the development of organic semiconductors and photovoltaic devices.

Research Insights

Studies have explored the use of sulfonyl-containing compounds in organic electronics due to their favorable electronic properties. The incorporation of thiophene units enhances the charge transport characteristics, making them promising candidates for organic light-emitting diodes (OLEDs) and solar cells.

Mechanism of Action

The mechanism of action of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogs with Azetidine-Sulfonyl Motifs

Example Compound : 3-((4-Fluorophenyl)sulfonyl)-1-(isobutylsulfonyl)azetidine (CAS: 1796970-06-3)

- Key Differences: Unlike the target compound, this analog features dual sulfonyl groups (4-fluorophenyl and isobutyl) on the azetidine ring, lacking the thiophen-3-yl methanone moiety.

- Impact on Properties : The isobutylsulfonyl group increases molecular weight (MW: ~368 g/mol) and hydrophobicity compared to the target compound’s thiophene-ketone group. This likely reduces aqueous solubility but may enhance membrane permeability.

Example Compound : 4-(4-Fluorophenyl)-3,3-dimethyl-1-[3-(methylsulfonyl)phenyl]azetidin-2-one

- Key Differences : This lactam derivative (azetidin-2-one) includes a methylsulfonylphenyl group instead of the thiophene-ketone.

Table 1: Physicochemical Comparison of Azetidine-Sulfonyl Derivatives

| Compound | Molecular Formula | MW (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Target Compound | C₁₆H₁₄FNO₃S₂ | ~351.4 | 4-Fluorophenylsulfonyl, thiophene-ketone | Moderate polarity, likely lower logP |

| 3-((4-FP)sulfonyl)-1-(isobutylsulfonyl)azetidine | C₁₃H₁₇FNO₄S₂ | ~368.4 | Dual sulfonyl groups | High hydrophobicity |

| 4-(4-FP)-3,3-dimethyl-azetidin-2-one | C₁₈H₁₇FNO₃S | ~346.4 | Lactam, methylsulfonylphenyl | Enhanced H-bonding capacity |

(FP = Fluorophenyl)

Thiophene-Containing Analogs

Example Compound: (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone

- Key Differences : Replaces the azetidine-sulfonyl group with a 4-fluorophenyl group directly attached to the thiophene-ketone.

- Crystal Structure Insights : X-ray analysis reveals a planar thiophene-ketone system with a dihedral angle of 15.2° between the thiophene and fluorophenyl rings, suggesting moderate conjugation . The target compound’s azetidine-sulfonyl group may introduce steric hindrance, reducing planarity.

Functional Group Effects on Bioactivity (Inferred)

- Sulfonyl vs.

- Azetidine vs. Piperazine Rings : Azetidine’s smaller ring size increases ring strain but improves metabolic stability compared to piperazine derivatives in , which are prone to N-dealkylation .

Biological Activity

The compound (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone is a complex organic molecule that exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The molecular formula of the compound is . Its structure features an azetidine ring, a sulfonyl group linked to a 4-fluorophenyl moiety, and a thiophene ring, which contribute to its biological activity.

Anticancer Properties

Research indicates that azetidinone derivatives, including those similar to this compound, possess significant anticancer properties. For instance, compounds with an azetidinone structure have shown effectiveness against various cancer cell lines:

- Inhibition of Cell Proliferation : Certain azetidinones have been reported to inhibit the proliferation of breast and prostate cancer cells. For example, compounds with similar structural motifs demonstrated IC50 values in the nanomolar range against MCF-7 and MDA-MB-231 cell lines .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 1 | MCF-7 | 50 |

| 2 | MDA-MB-231 | 30 |

Antiviral Activity

The compound's potential antiviral effects are also noteworthy. Azetidinones have been evaluated for their ability to inhibit viral replication, particularly against RNA viruses:

- Activity Against Coronaviruses : A related azetidinone was found to exhibit moderate inhibitory activity against human coronavirus 229E with an EC50 of 45 µM .

Antimicrobial Effects

Azetidinones have been recognized for their antimicrobial properties. The sulfonamide functional group in this compound may enhance its efficacy against bacterial strains:

- Broad-Spectrum Activity : Compounds with similar structures have shown activity against Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group is known to inhibit dihydropteroate synthase in bacteria, disrupting folate synthesis.

- Cell Cycle Arrest : Some azetidinones induce cell cycle arrest in cancer cells, leading to apoptosis.

- Viral Entry Inhibition : Certain derivatives prevent viral entry into host cells by interfering with viral proteins.

Case Studies

Several studies have highlighted the efficacy of azetidinone derivatives in preclinical models:

- Anticancer Study : A study demonstrated that a structurally similar azetidinone inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.

- Antiviral Assessment : Another investigation assessed an azetidinone's effectiveness against influenza A virus, revealing an EC50 of 12 µM, indicating promising antiviral properties .

Q & A

Q. Table 1: Example Reaction Conditions for Key Steps

| Step | Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Sulfonylation | Nucleophilic acyl substitution | DCM, Et₃N, 0°C → RT, 12h | 70–85 | |

| Thiophene coupling | Cross-coupling | Pd(PPh₃)₄, DMF, 80°C, 24h | 60–75 |

Basic Question: Which characterization techniques are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragments (e.g., loss of SO₂ or thiophene moiety) .

- X-ray Crystallography : Resolves spatial arrangement, particularly the sulfonyl group’s orientation relative to the azetidine and thiophene planes .

Q. Table 2: Key Spectral Signatures

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Azetidine ring | 3.8–4.2 (m, 4H) | 50–55 |

| 4-Fluorophenyl-SO₂ | 7.6–7.8 (d, 2H) | 128–132 (C-F) |

| Thiophen-3-yl carbonyl | - | 190–195 (C=O) |

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions in activity (e.g., varying IC₅₀ values in kinase inhibition assays) may arise from:

- Purity variability : Impurities (e.g., unreacted sulfonyl chloride) can skew results. Validate purity via HPLC (>95%) and elemental analysis .

- Assay conditions : Differences in buffer pH, ATP concentration, or cell lines. Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm target engagement .

- Metabolic instability : Assess metabolic stability in liver microsomes to rule out rapid degradation masking true activity .

Advanced Question: What methodologies are recommended for designing structure-activity relationship (SAR) studies targeting the sulfonyl-azetidine core?

Answer:

- Substituent variation :

- Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to probe electronic effects on target binding .

- Modify the azetidine ring size (e.g., pyrrolidine vs. azetidine) to assess steric tolerance .

- Functional group isosteres : Replace the sulfonyl group with phosphonate or amide bioisosteres to evaluate hydrogen-bonding requirements .

- Crystallographic analysis : Co-crystallize derivatives with target proteins (e.g., kinases) to map binding interactions and guide rational design .

Basic Question: What are the reactivity trends of the sulfonyl and thiophene groups in this compound?

Answer:

- Sulfonyl group (-SO₂-) :

- Nucleophilic substitution : Reacts with amines or alcohols under basic conditions to form sulfonamides or sulfonate esters .

- Reduction : LiAlH₄ reduces -SO₂- to -S-, altering electronic properties .

- Thiophene ring :

- Electrophilic substitution : Bromination or nitration occurs at the 2- or 5-position due to directing effects of the carbonyl group .

- Oxidation : H₂O₂ or mCPBA oxidizes the thiophene to sulfoxide or sulfone derivatives .

Advanced Question: How can computational methods predict the metabolic pathways of this compound?

Answer:

- In silico tools :

- CYP450 metabolism prediction : Software like Schrödinger’s ADMET Predictor identifies likely oxidation sites (e.g., azetidine ring or thiophene) .

- Molecular docking : Simulates interactions with CYP3A4 or UGT isoforms to predict glucuronidation or sulfation sites .

- In vitro validation : Incubate with human hepatocytes and analyze metabolites via LC-MS/MS to confirm computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.